Cas no 2803407-17-0 (Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)-)

Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- is a chiral sulfonyl chloride derivative characterized by its stereospecific (1R,2R) configuration and hydroxyl-methyl substitution at the 2-position. This compound serves as a versatile intermediate in asymmetric synthesis, particularly in the preparation of enantiomerically pure sulfonamides or sulfonate esters. Its rigid cyclopentane backbone and functional groups enhance reactivity while maintaining stereochemical integrity, making it valuable for pharmaceutical and fine chemical applications. The presence of both sulfonyl chloride and hydroxyl groups allows for selective derivatization, enabling precise control over downstream reactions. High purity and defined stereochemistry ensure reproducibility in synthetic routes requiring chiral sulfonylating agents.
Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- structure
2803407-17-0 structure
Product name:Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)-
CAS No:2803407-17-0
MF:C6H11ClO3S
MW:198.667740106583
CID:5560804

Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-2-Hydroxy-2-methylcyclopentanesulfonyl chloride
    • Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)-
    • Inchi: 1S/C6H11ClO3S/c1-6(8)4-2-3-5(6)11(7,9)10/h5,8H,2-4H2,1H3/t5-,6-/m1/s1
    • InChI Key: JJEYFGGBOWRFDK-PHDIDXHHSA-N
    • SMILES: O=S([C@@H]1CCC[C@@]1(C)O)(Cl)=O

Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37345146-0.5g
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride
2803407-17-0
0.5g
$1043.0 2023-07-06
Enamine
EN300-37345146-0.1g
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride
2803407-17-0
0.1g
$956.0 2023-07-06
Enamine
EN300-37345146-2.5g
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride
2803407-17-0
2.5g
$2127.0 2023-07-06
Enamine
EN300-37345146-5.0g
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride
2803407-17-0
5.0g
$3147.0 2023-07-06
Enamine
EN300-37345146-10.0g
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride
2803407-17-0
10.0g
$4667.0 2023-07-06
Enamine
EN300-37345146-0.05g
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride
2803407-17-0
0.05g
$912.0 2023-07-06
Enamine
EN300-37345146-1.0g
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride
2803407-17-0
1.0g
$1086.0 2023-07-06
Enamine
EN300-37345146-0.25g
rac-(1R,2R)-2-hydroxy-2-methylcyclopentane-1-sulfonyl chloride
2803407-17-0
0.25g
$999.0 2023-07-06

Additional information on Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)-

Recent Advances in the Application of Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- (CAS: 2803407-17-0) in Chemical Biology and Pharmaceutical Research

The compound Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- (CAS: 2803407-17-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This chiral cyclopentane derivative, characterized by its sulfonyl chloride and hydroxyl functional groups, has been explored as a key intermediate in the synthesis of bioactive molecules and as a potential modulator of biological pathways. Recent studies have focused on its role in the development of novel enzyme inhibitors and its application in targeted drug delivery systems.

One of the most notable advancements in the utilization of this compound is its incorporation into the design of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- exhibited potent inhibitory activity against specific tyrosine kinases involved in cancer progression. The researchers utilized molecular docking simulations to elucidate the binding interactions, revealing that the chiral centers and sulfonyl group played a critical role in achieving high selectivity and affinity for the target enzymes.

In addition to its role in kinase inhibition, this compound has shown promise in the development of prodrugs. A recent study highlighted its use as a masking group for hydroxyl-containing therapeutics, enabling improved pharmacokinetic properties. The sulfonyl chloride moiety facilitates efficient conjugation with drug molecules, while the chiral hydroxy-methyl group enhances solubility and bioavailability. This approach has been particularly valuable in the design of antiviral agents, where the controlled release of the active drug is essential for efficacy.

Further investigations into the synthetic applications of Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- have revealed its utility in asymmetric synthesis. Researchers have developed novel catalytic methods to enantioselectively incorporate this building block into complex molecular architectures. These advancements have opened new avenues for the synthesis of stereochemically defined pharmaceuticals, addressing the growing demand for chiral drugs with improved therapeutic profiles.

The safety and scalability of producing this compound have also been addressed in recent industrial research. A 2024 report by a leading pharmaceutical manufacturer detailed an optimized synthetic route that minimizes hazardous byproducts and improves yield. This development is critical for ensuring the compound's availability for large-scale drug development projects and underscores its potential as a versatile intermediate in pharmaceutical manufacturing.

Looking ahead, the unique properties of Cyclopentanesulfonyl chloride, 2-hydroxy-2-methyl-, (1R,2R)- position it as a valuable tool in medicinal chemistry. Ongoing research is exploring its application in the development of next-generation therapeutics for neurological disorders and inflammatory diseases. Its combination of synthetic accessibility and biological relevance makes it a compound of enduring interest to the pharmaceutical research community.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd